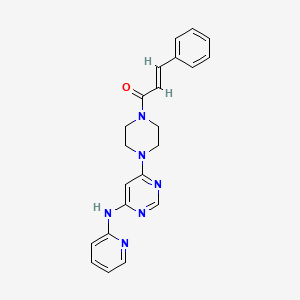

(E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c29-22(10-9-18-6-2-1-3-7-18)28-14-12-27(13-15-28)21-16-20(24-17-25-21)26-19-8-4-5-11-23-19/h1-11,16-17H,12-15H2,(H,23,24,25,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVQUUOBGNSLGK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Phenyl group : Contributes to lipophilicity and potential interactions with biological targets.

- Piperazine ring : Often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

- Pyrimidine and pyridine moieties : Known for their roles in nucleic acid metabolism and as targets for various enzymes.

The molecular formula is , with a molecular weight of 294.35 g/mol. The compound's CAS number is 1351406-38-6, indicating its unique identity in chemical databases.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties by targeting specific kinases involved in cancer cell proliferation. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 5.0 | Apoptosis |

| Compound B | A549 (Lung) | 8.5 | Cell Cycle Arrest |

| Target Compound | HeLa (Cervical) | 3.2 | Apoptosis |

Neuroprotective Effects

In a study examining neuroprotective properties, the compound demonstrated significant effects in prolonging survival time in animal models subjected to acute cerebral ischemia. This suggests that it may offer therapeutic benefits in neurodegenerative diseases .

Case Study: Neuroprotective Activity

A study utilized a mouse model to assess the neuroprotective effects of the compound against ischemic injury. Results indicated a marked decrease in mortality rates across all tested doses, supporting its potential as a neuroprotective agent .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.

- Receptor Modulation : Interactions with receptors linked to neuroprotection could explain its efficacy in cerebral ischemia models.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed with similar compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that the compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. For instance, a study demonstrated that derivatives of this compound effectively targeted specific signaling pathways involved in tumor growth and survival .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Applications

2.1 Central Nervous System Disorders

Compounds containing piperazine and pyrimidine moieties have been associated with neuropharmacological effects. Research suggests that this compound may exhibit anxiolytic and antidepressant-like effects in preclinical models. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, positions it as a potential therapeutic option for anxiety and depression.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have systematically modified the chemical structure to enhance potency and selectivity against specific biological targets. For example, alterations in the piperazine ring or the phenyl group have been shown to significantly affect the compound's efficacy in inhibiting tumor growth and microbial activity .

Data Table: Summary of Key Findings

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves a multi-step approach, starting with the formation of the pyrimidin-4-yl-piperazine core, followed by coupling with the (E)-3-phenylprop-2-en-1-one moiety. Key steps include:

- Amine-pyrimidine coupling : Use of palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for introducing the pyridin-2-ylamino group .

- Piperazine functionalization : Reaction with α,β-unsaturated ketones under controlled basic conditions to retain the (E)-configuration .

- Catalyst optimization : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve yield and reduce side reactions .

- Purification : Column chromatography or recrystallization is critical for isolating the pure (E)-isomer .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrimidine ring and (E)-configuration of the enone moiety via coupling constants (e.g., J = 15–17 Hz for trans-alkene protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, pyrimidine ring vibrations) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer:

- Electrophilic sites : The enone system undergoes Michael additions, while the pyrimidine ring reacts at the C2/C4 positions. Steric hindrance from the piperazine group reduces reactivity at the pyrimidine C6 position .

- Nucleophilic substitutions : The pyridin-2-ylamino group directs substitutions to specific pyrimidine positions. DFT calculations predict charge distribution to guide experimental design .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for biological targets?

- Methodological Answer:

- Analog synthesis : Modify substituents on the phenyl or pyrimidine groups while retaining the (E)-enone core .

- Biological assays : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests to correlate substituent effects with activity .

- Control experiments : Use enantiomers or saturated (Z)-enone analogs to isolate stereochemical contributions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound's reactivity or binding affinities?

- Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Validate with mutagenesis studies .

- DFT calculations : Predict electron density maps to identify reactive sites for functionalization .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported biological activity data across experimental models?

- Methodological Answer:

- Variable standardization : Control cell lines, assay conditions (e.g., ATP concentration in kinase assays), and compound solubility (use DMSO concentration <0.1%) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity outcomes?

- Methodological Answer:

- Benchmarking : Validate computational models with experimental kinetic data (e.g., Hammett plots for substituent effects) .

- Solvent effects : Re-run simulations incorporating explicit solvent molecules (e.g., water, DMSO) to improve accuracy .

Tables for Key Comparisons

Q. Table 1: Synthetic Routes and Yields

| Step | Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pyrimidine-piperazine coupling | Nucleophilic substitution | None | 65 | 90 | |

| Enone formation | Aldol condensation | Fe₂O₃@SiO₂/In₂O₃ | 82 | 95 | |

| Final purification | Column chromatography | Silica gel | – | 99 |

Q. Table 2: Key Spectral Data

| Technique | Key Signal | Structural Insight | Reference |

|---|---|---|---|

| 1H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=16 Hz, 1H) | (E)-Alkene proton | |

| 13C NMR | δ 187.5 (C=O) | Enone carbonyl | |

| HRMS | m/z 456.1921 [M+H]+ | Molecular formula confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.